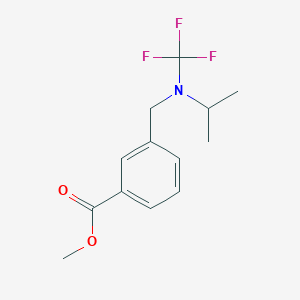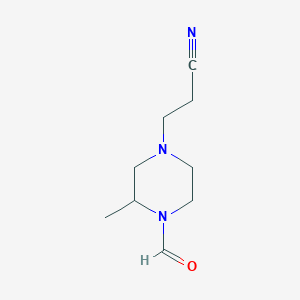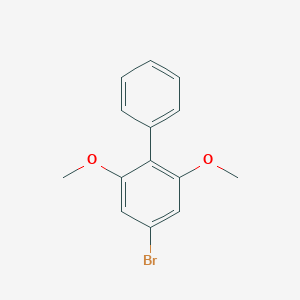
4-Bromo-2,6-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common synthetic route involves the Suzuki coupling reaction. This method typically uses 2,6-dimethoxybenzoic acid and 4-bromobenzeneboronic acid neopentyl glycol ester as starting materials. The reaction is catalyzed by palladium (II) trifluoroacetate and silver carbonate in dimethyl sulfoxide at 120°C for 2 hours .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2,6-dimethoxy-1,1’-biphenyl are not widely documented, the Suzuki coupling reaction is a scalable and efficient method that can be adapted for industrial production. The use of palladium catalysts and boronic acid derivatives is common in large-scale organic synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, and reduction reactions can modify the biphenyl core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Silver Carbonate: Acts as a base in Suzuki coupling.
Dimethyl Sulfoxide: Solvent for various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with different boronic acids can yield various substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups influence its reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl: Similar structure with a fluorine atom instead of a second methoxy group.
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Contains additional phosphine and isopropyl groups.
Uniqueness
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields of research.
Properties
CAS No. |
64461-91-2 |
|---|---|
Molecular Formula |
C14H13BrO2 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
5-bromo-1,3-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-8-11(15)9-13(17-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
RRXSMHIZNDEYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C2=CC=CC=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
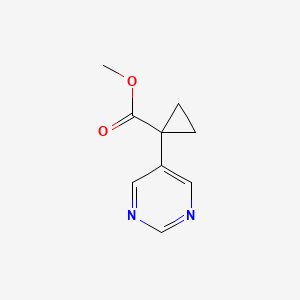
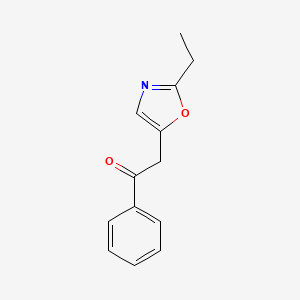

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
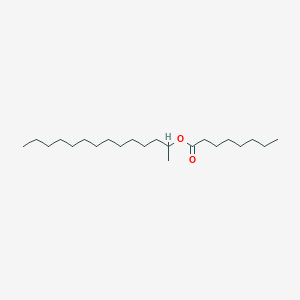
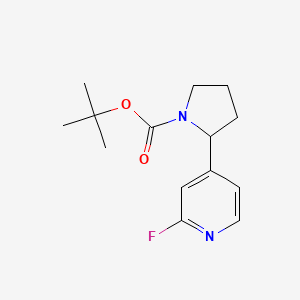
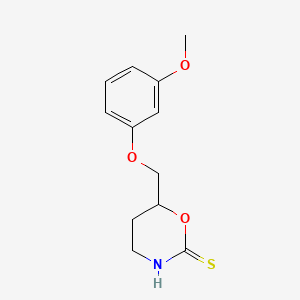


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
